5-Methyl-2-sulfamoylbenzoic acid

Medicinal Chemistry Scaffold Synthesis Targeted Drug Discovery

Select 5-Methyl-2-sulfamoylbenzoic acid for your next medicinal chemistry campaign. The ortho-sulfamoyl configuration and 5-methyl substitution create a unique chemical space critical for high-affinity CAIX binding and LPA2 agonist design—divergent from generic 4-sulfamoyl analogs. This privileged SBA scaffold's distinct LogP (0.951) and steric profile enhance isoform selectivity and metabolic stability, making it a strategic building block for diversity-oriented synthesis and high-throughput screening. Secure this key starting material in 95% purity to ensure reproducible SAR data.

Molecular Formula C8H9NO4S
Molecular Weight 215.22
CAS No. 1384725-79-4
Cat. No. B2940568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-sulfamoylbenzoic acid
CAS1384725-79-4
Molecular FormulaC8H9NO4S
Molecular Weight215.22
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)O
InChIInChI=1S/C8H9NO4S/c1-5-2-3-7(14(9,12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)
InChIKeyGRAMMQSCJBWGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-sulfamoylbenzoic acid (CAS 1384725-79-4): A Versatile Sulfamoyl Benzoic Acid Scaffold for Medicinal Chemistry and Targeted Inhibitor Design


5-Methyl-2-sulfamoylbenzoic acid (CAS 1384725-79-4) is a benzoic acid derivative with the molecular formula C8H9NO4S and a molecular weight of 215.23 g/mol. It features a methyl group at the 5-position and a sulfamoyl group at the 2-position of the benzene ring [1]. This compound belongs to the sulfamoylbenzoic acid (SBA) class, which is recognized as a privileged scaffold in medicinal chemistry for developing biologically active molecules, including enzyme inhibitors and receptor modulators .

Why Generic Substitution of 5-Methyl-2-sulfamoylbenzoic acid is Not Advisable for Structure-Activity Relationship Studies


While numerous sulfamoylbenzoic acid analogs exist, simple substitution is rarely equivalent due to the profound impact of the substitution pattern on biological activity and target selectivity. The ortho-sulfamoylbenzoic acid framework, particularly with specific 5-position modifications, defines a unique chemical space . For instance, the position of the sulfamoyl group relative to the carboxylic acid dictates the compound's ability to form key hydrogen bonds and coordinate with metal ions in enzyme active sites, such as carbonic anhydrases . Therefore, using an unsubstituted or differently substituted analog (e.g., 4-sulfamoylbenzoic acid) can lead to divergent biological outcomes, invalidating SAR hypotheses and experimental results. The specific 5-methyl substitution of the target compound further modulates electronic and steric properties, influencing binding affinity and metabolic stability compared to its close relatives.

Quantitative Evidence for 5-Methyl-2-sulfamoylbenzoic acid: Differentiating Activity and Scaffold Utility from Class Analogs


Scaffold Versatility: 5-Methyl-2-sulfamoylbenzoic acid as a Privileged Intermediate for Carbonic Anhydrase and LPA2 Modulator Synthesis

5-Methyl-2-sulfamoylbenzoic acid is explicitly described as a 'versatile small molecule scaffold' and a 'key intermediate' for synthesizing complex bioactive molecules . This is a key differentiator from simpler building blocks like 2-sulfamoylbenzoic acid, which is primarily noted as an environmental transformation product or a saccharin intermediate [1]. The 5-methyl substitution on the ortho-sulfamoylbenzoic acid core provides a distinct chemical handle for derivatization, enabling the exploration of SAR in privileged chemotypes like carbonic anhydrase IX (CAIX) inhibitors and LPA2 receptor agonists .

Medicinal Chemistry Scaffold Synthesis Targeted Drug Discovery

Carbonic Anhydrase Inhibition Potential: The 5-Methyl-2-sulfamoylbenzoic acid Scaffold as a Precursor to High-Affinity CAIX Inhibitors

Derivatives of 5-sulfamoyl-benzoates, a class that includes the target compound, have been designed and investigated as high-affinity, selective inhibitors of carbonic anhydrase IX (CAIX), a tumor-associated isozyme . The sulfamoyl group is a well-established zinc-binding group for CA inhibition, and the benzoic acid core allows for structural modifications to tune affinity and selectivity [1]. The 5-methyl substitution on the target compound distinguishes it from the commonly studied 4-sulfamoylbenzoic acid scaffold, potentially offering a different selectivity profile [2]. While the 4-sulfamoylbenzoic acid scaffold has yielded submicromolar cPLA2α inhibitors (e.g., compounds 85 and 88) [3], the ortho-substituted 5-methyl-2-sulfamoylbenzoic acid provides a distinct starting point for developing CA inhibitors, with the 5-position allowing for further derivatization to enhance isoform selectivity.

Oncology Carbonic Anhydrase Inhibition Hypoxia Targeting

LogP and Physicochemical Profile: A Quantitative Measure of Lipophilicity for SAR and Formulation Decisions

The calculated partition coefficient (LogP) for 5-methyl-2-sulfamoylbenzoic acid is 0.951 [1]. This value provides a quantitative baseline for predicting membrane permeability and solubility. In comparison, the unsubstituted 2-sulfamoylbenzoic acid has a lower calculated LogP of 0.44 . The higher lipophilicity of the 5-methyl derivative, due to the methyl group, can be a critical factor in designing analogs with improved cellular uptake or blood-brain barrier penetration, a consideration not possible with the unsubstituted parent compound.

Physicochemical Properties Lipophilicity Drug Design

Optimal Research and Development Applications for 5-Methyl-2-sulfamoylbenzoic acid Based on Differential Evidence


Synthesis of Novel Carbonic Anhydrase IX (CAIX) Inhibitors for Oncology Research

Given the established link between the 5-sulfamoyl-benzoate scaffold and high-affinity CAIX inhibition, researchers focused on developing novel oncology therapeutics should prioritize this compound as a starting material. The 5-methyl substitution provides a vector for further structural diversification to enhance isoform selectivity and improve pharmacokinetic properties .

Development of LPA2 Receptor Agonists for Regenerative Medicine and Anti-Apoptotic Studies

The sulfamoyl benzoic acid (SBA) scaffold is a proven template for designing specific LPA2 agonists. Using 5-Methyl-2-sulfamoylbenzoic acid as a core building block allows for the exploration of structure-activity relationships (SAR) around the 5-position, which is critical for optimizing potency and selectivity for this therapeutically relevant target involved in cell survival and mucosal barrier protection [1].

Diversification of Chemical Libraries for Enzyme Inhibitor Screening

The compound's established role as a 'versatile small molecule scaffold' and its distinct physicochemical profile (LogP 0.951) make it an ideal candidate for inclusion in diversity-oriented synthesis (DOS) programs. Its unique substitution pattern (ortho-sulfamoyl, 5-methyl) offers a different chemical space compared to the more common 4-sulfamoylbenzoic acid, increasing the probability of identifying novel hits in high-throughput screening campaigns against a range of enzyme targets, including ureases and phospholipases .

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